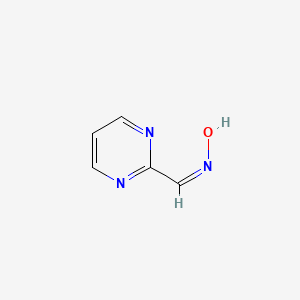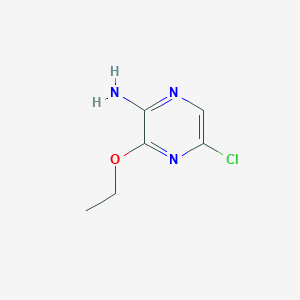![molecular formula C6H4ClN3O B11924784 7-Chloroimidazo[1,2-a]pyrimidin-5(6H)-one](/img/structure/B11924784.png)
7-Chloroimidazo[1,2-a]pyrimidin-5(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloroimidazo[1,2-a]pyrimidin-5(6H)-one is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of a chlorine atom at the 7th position and a keto group at the 5th position makes this compound particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloroimidazo[1,2-a]pyrimidin-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5,7-dichloroimidazo[1,2-c]pyrimidine with a nucleophile such as morpholine in a solvent mixture of dichloromethane and ethanol at room temperature . The reaction mixture is stirred for a few hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as column chromatography are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloroimidazo[1,2-a]pyrimidin-5(6H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with different nucleophiles.
Oxidation and Reduction: The keto group at the 5th position can participate in oxidation and reduction reactions.
Cyclization Reactions: The compound can undergo further cyclization to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions typically involve solvents like dichloromethane or ethanol and may require catalysts.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Cyclization Reactions: Cyclization can be facilitated by using strong acids or bases under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyrimidines, while oxidation and reduction can modify the functional groups present in the compound.
Applications De Recherche Scientifique
7-Chloroimidazo[1,2-a]pyrimidin-5(6H)-one has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly in oncology and infectious diseases.
Biological Studies: The compound is used in studying enzyme inhibition and receptor binding due to its structural properties.
Chemical Synthesis: It acts as an intermediate in the synthesis of more complex heterocyclic compounds.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-Chloroimidazo[1,2-a]pyrimidin-5(6H)-one involves its interaction with specific molecular targets. The chlorine atom and keto group play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The compound can interfere with DNA synthesis, protein function, or cellular signaling, depending on its specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,7-Dichloroimidazo[1,2-a]pyrimidine
- 6-Chloroimidazo[1,2-b]pyridazine
- Imidazo[1,2-a]pyrazine
Uniqueness
7-Chloroimidazo[1,2-a]pyrimidin-5(6H)-one is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different set of interactions with molecular targets, making it valuable in diverse research and industrial applications.
Propriétés
Formule moléculaire |
C6H4ClN3O |
|---|---|
Poids moléculaire |
169.57 g/mol |
Nom IUPAC |
7-chloro-6H-imidazo[1,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C6H4ClN3O/c7-4-3-5(11)10-2-1-8-6(10)9-4/h1-2H,3H2 |
Clé InChI |
MLTKXLFRYRSOSY-UHFFFAOYSA-N |
SMILES canonique |
C1C(=NC2=NC=CN2C1=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Methyl-2,5-diazabicyclo[4.2.0]octane](/img/structure/B11924735.png)




![8-(Piperidin-1-yl)-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B11924753.png)





